
4,6-dibromo-2-pyridin-4-yl-1,3-benzoxazol-5-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,6-dibromo-2-pyridin-4-yl-1,3-benzoxazol-5-amine is a heterocyclic compound that contains both bromine and nitrogen atoms within its structure
Métodos De Preparación
The synthesis of 4,6-dibromo-2-pyridin-4-yl-1,3-benzoxazol-5-amine can be achieved through several synthetic routes. One common method involves the Suzuki cross-coupling reaction, which is a palladium-catalyzed reaction between an aryl halide and an arylboronic acid . This reaction is typically carried out under mild conditions and can produce the desired compound in moderate to good yields. Industrial production methods may involve optimizing reaction conditions such as temperature, solvent, and catalyst concentration to maximize yield and purity .
Análisis De Reacciones Químicas
4,6-dibromo-2-pyridin-4-yl-1,3-benzoxazol-5-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while substitution reactions can introduce various functional groups into the molecule.
Aplicaciones Científicas De Investigación
Mecanismo De Acción
The mechanism of action of 4,6-dibromo-2-pyridin-4-yl-1,3-benzoxazol-5-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparación Con Compuestos Similares
4,6-dibromo-2-pyridin-4-yl-1,3-benzoxazol-5-amine can be compared with other similar compounds, such as:
2,4,6-tris(pyridin-4-yl)-1,3,5-triazine: This compound also contains pyridine rings and is used in the synthesis of metal-organic frameworks.
5-bromo-2-methylpyridin-3-amine: This compound is used in the synthesis of novel pyridine derivatives and has applications in medicinal chemistry.
The uniqueness of this compound lies in its specific structure, which allows for unique interactions and applications that may not be possible with other similar compounds.
Propiedades
Fórmula molecular |
C12H7Br2N3O |
|---|---|
Peso molecular |
369.01 g/mol |
Nombre IUPAC |
4,6-dibromo-2-pyridin-4-yl-1,3-benzoxazol-5-amine |
InChI |
InChI=1S/C12H7Br2N3O/c13-7-5-8-11(9(14)10(7)15)17-12(18-8)6-1-3-16-4-2-6/h1-5H,15H2 |
Clave InChI |
CYLXPPBCZDFHNW-UHFFFAOYSA-N |
SMILES canónico |
C1=CN=CC=C1C2=NC3=C(C(=C(C=C3O2)Br)N)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


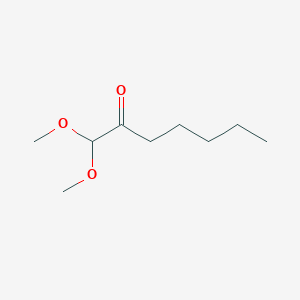
![methyl (1S,4R,5S)-4-hydroxybicyclo[3.1.0]hexane-1-carboxylate](/img/structure/B13811896.png)
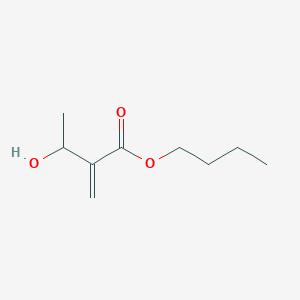


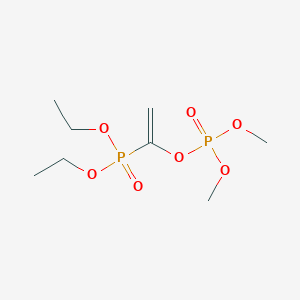
![(1S,2S,3S,4R)-2,3-dimethylbicyclo[2.2.1]hept-5-ene-2-carbaldehyde](/img/structure/B13811926.png)
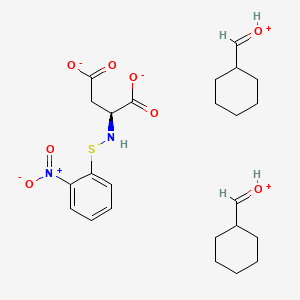
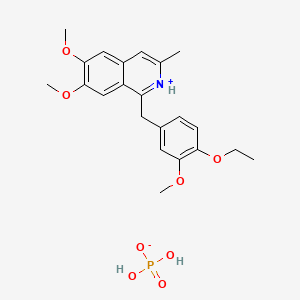


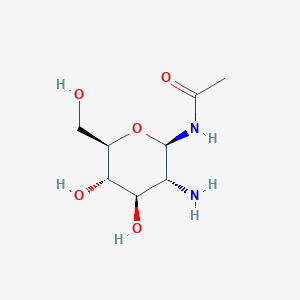

![4-([3-(5-Methyl-isoxazol-3-ylcarbamoyl)-propionyl]-{[(tetrahydro-furan-2-ylmethyl)-carbamoyl]-methyl}-amino)-benzoic acid methyl ester](/img/structure/B13811955.png)
